molecular formula C10H16N2S2 B15260531 4-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]cyclohexan-1-amine

4-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]cyclohexan-1-amine

Cat. No.: B15260531
M. Wt: 228.4 g/mol
InChI Key: WEGZUHFWQCWKMG-UHFFFAOYSA-N
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Description

4-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]cyclohexan-1-amine is an organic compound that features a thiazole ring, a sulfur atom, and an amine group attached to a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]cyclohexan-1-amine typically involves the reaction of 4-methyl-1,3-thiazole-2-thiol with cyclohexanone in the presence of a base, followed by reductive amination. The reaction conditions often include:

    Base: Sodium hydride or potassium carbonate

    Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)

    Temperature: Room temperature to reflux conditions

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]cyclohexan-1-amine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The thiazole ring can be reduced under specific conditions.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)

    Substitution: Alkyl halides or acyl chlorides in the presence of a base

Major Products

    Oxidation: Sulfoxides and sulfones

    Reduction: Reduced thiazole derivatives

    Substitution: N-alkylated or N-acylated products

Scientific Research Applications

4-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]cyclohexan-1-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, including as an anticancer agent.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of 4-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]cyclohexan-1-amine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The sulfur atom can form bonds with metal ions, influencing various biochemical pathways. The amine group can participate in hydrogen bonding, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-1,3-thiazole-2-thiol: A precursor in the synthesis of 4-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]cyclohexan-1-amine.

    Cyclohexanone: Another precursor used in the synthesis.

    Sulfoxides and Sulfones: Oxidation products of the compound.

Uniqueness

This compound is unique due to its combination of a thiazole ring, a sulfur atom, and an amine group attached to a cyclohexane ring. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H16N2S2

Molecular Weight

228.4 g/mol

IUPAC Name

4-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]cyclohexan-1-amine

InChI

InChI=1S/C10H16N2S2/c1-7-6-13-10(12-7)14-9-4-2-8(11)3-5-9/h6,8-9H,2-5,11H2,1H3

InChI Key

WEGZUHFWQCWKMG-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)SC2CCC(CC2)N

Origin of Product

United States

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